Methyl (9E,11E)-octadeca-9,11-dienoate, also known as trans,trans-9,11-octadecadienoate or simply trans-9, trans-11 CLA (conjugated linoleic acid), is a fatty acid with a specific double bond configuration at the 9th and 11th carbon positions. It is a minor component found naturally in various animal products like dairy, beef, and lamb .
Research has explored the potential health benefits of methyl (9E,11E)-octadeca-9,11-dienoate in various areas:
Methyl (9E,11E)-octadeca-9,11-dienoate, also known as methyl linolelaidate, is an unsaturated fatty acid methyl ester with the molecular formula and a molecular weight of approximately 294.47 g/mol. This compound features two double bonds located at the 9th and 11th carbon positions in the fatty acid chain, both in the trans configuration. Its structural representation includes a long hydrophobic tail typical of fatty acids, which contributes to its properties and reactivity in various chemical environments .
The mechanism of action of methyl (9E,11E)-octadeca-9,11-dienoate is not fully understood. However, its role is likely linked to the biological effects of CLA. CLA is believed to influence various cellular processes, potentially impacting fat metabolism, immune function, and inflammation []. Methyl (9E,11E)-octadeca-9,11-dienoate serves as a model compound for studying these effects, allowing researchers to isolate the contribution of the specific double bond configuration (9E,11E) within the CLA family [].
Methyl (9E,11E)-octadeca-9,11-dienoate exhibits various biological activities:
Several methods have been developed for synthesizing methyl (9E,11E)-octadeca-9,11-dienoate:
Methyl (9E,11E)-octadeca-9,11-dienoate has several applications:
Research on interaction studies involving methyl (9E,11E)-octadeca-9,11-dienoate has revealed:
Methyl (9E,11E)-octadeca-9,11-dienoate shares structural similarities with several other fatty acid esters. A comparison highlights its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl linoleate | Unsaturated fatty acid ester | Contains cis double bonds at 9 and 12 positions |
| Methyl oleate | Monounsaturated fatty acid ester | Contains one double bond at position 9 |
| Methyl (9Z,12Z)-octadecadienoate | Unsaturated fatty acid ester | Features cis double bonds at 9 and 12 positions |
| Methyl (9Z,11E)-octadecadienoate | Unsaturated fatty acid ester | Mixed stereochemistry with one cis and one trans bond |
Methyl (9E,11E)-octadeca-9,11-dienoate is unique due to its specific trans configurations at both double bond positions and its potential applications across various industries. The distinct configuration influences its reactivity and biological activity compared to similar compounds.
The synthesis of methyl (9E,11E)-octadeca-9,11-dienoate demands precise control over double-bond geometry to achieve the thermodynamically favored (9E,11E) configuration. Two primary strategies dominate this field: Pd-catalyzed alkenylation and carbonyl olefination reactions.
Pd-Catalyzed Alkenylation
Negishi and Suzuki couplings have emerged as robust methods for constructing conjugated dienoic esters with ≥98% stereoselectivity. For instance, Pd-catalyzed alkenylation using ethyl (β-bromoacrylate) precursors enables the synthesis of ethyl undeca-2,4-dienoate isomers with near-perfect stereochemical fidelity [2]. By adapting this protocol to octadeca-9,11-dienoate synthesis, researchers employ (E)-configured alkenyl halides and methyl ester precursors to iteratively build the 18-carbon chain. The Negishi coupling, in particular, avoids stereo scrambling observed in earlier Suzuki methodologies, especially when using cesium fluoride (CsF) or tetrabutylammonium fluoride (Bu₄NF) as promoter bases [2].
Horner-Wadsworth-Emmons (HWE) and Still-Gennari (SG) Olefinations
The HWE reaction, which favors E-alkenes via thermodynamic control of oxaphosphetane intermediates, is instrumental in forming the 9E bond [3] [4]. Conversely, the SG modification selectively produces Z-alkenes under kinetic control, making it unsuitable for the target (9E,11E) isomer [3]. A tandem approach combining HWE olefination for the 9E bond and Pd-catalyzed alkenylation for the 11E bond has been proposed to achieve high overall yields (≥80%) and stereopurity [2].
Wittig Reaction
While the Wittig reaction is widely used for alkene synthesis, its application to methyl (9E,11E)-octadeca-9,11-dienoate is limited by moderate stereoselectivity in longer-chain systems. However, recent modifications using hexamethylphosphoramide (HMPA) as a co-solvent have enabled ≥97% Z-selectivity for monoenes [5], though adapting this to dienes remains challenging.
| Method | Selectivity (9E,11E) | Yield (%) | Key Advantage |
|---|---|---|---|
| Negishi Coupling | ≥98% | 80–90 | Minimal stereo scrambling |
| HWE Olefination | ≥95% (9E) | 70–85 | Thermodynamic control for E |
| Wittig Reaction | ≤90% | 50–75 | Single-step synthesis |
Transesterification serves as a critical step for introducing the methyl ester group while preserving the (9E,11E) configuration. Base-catalyzed mechanisms using sodium methoxide (NaOMe) or acid-catalyzed approaches with sulfuric acid (H₂SO₄) are commonly employed.
Base-Catalyzed Transesterification
In methanol-rich environments, alkoxide ions (CH₃O⁻) nucleophilically attack the carbonyl carbon of ethyl (9E,11E)-octadeca-9,11-dienoate, forming a tetrahedral intermediate. The subsequent elimination of ethanol yields the methyl ester. This method maintains stereochemical integrity due to the non-polar transition state, which avoids double-bond isomerization [1] [6].
Enzymatic Transesterification
Lipases from Geotrichum candidum demonstrate remarkable regioselectivity for esterification without altering double-bond geometry. For example, these enzymes selectively hydrolyze ethyl esters of cis-9,trans-11 conjugated linoleic acid (CLA) isomers, leaving the (9E,11E) configuration intact in the methyl ester fraction [6]. This approach achieves ≥94% purity in the final product, though reaction rates are slower than chemical methods.
Enzymatic strategies offer an eco-friendly alternative to traditional synthesis, leveraging the stereoselectivity of lipases and esterases.
Lipase-Catalyzed Kinetic Resolution
Geotrichum candidum lipase B selectively esterifies the cis-9,trans-11 CLA isomer, enabling the isolation of (9E,11E)-octadeca-9,11-dienoate from isomer mixtures [6]. In a typical setup, the enzyme preferentially hydrolyzes methyl esters of unwanted isomers, enriching the reaction medium with the target (9E,11E) compound. This method achieves 85–94% purity in the unreacted fraction, though scalability requires optimization.
Fatty Acid Desaturase Engineering
While not directly applied to (9E,11E) synthesis, recombinant desaturases from Arabidopsis thaliana have been engineered to introduce conjugated double bonds in fatty acids [5]. Directed evolution of these enzymes could theoretically produce methyl (9E,11E)-octadeca-9,11-dienoate from monounsaturated precursors, though this remains speculative.